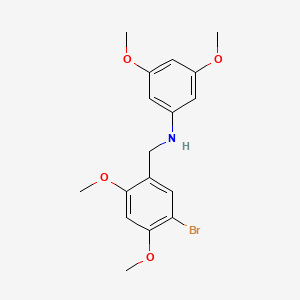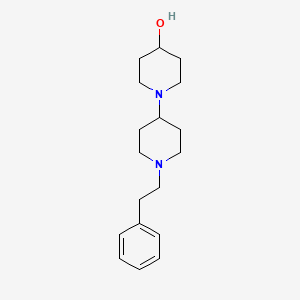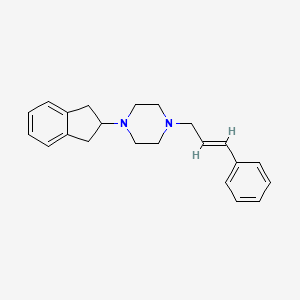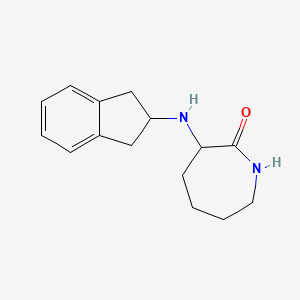![molecular formula C18H30N4 B3853968 4-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinamine](/img/structure/B3853968.png)
4-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinamine
Übersicht
Beschreibung
4-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinamine, also known as MPPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPE is a piperazine derivative that acts as a selective antagonist of the sigma-1 receptor, a protein that is involved in a variety of physiological processes. In
Wirkmechanismus
4-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinamine acts as a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues including the brain, heart, and liver. The sigma-1 receptor is involved in several physiological processes such as calcium signaling, protein synthesis, and cell survival. This compound binds to the sigma-1 receptor and inhibits its activity, which leads to the modulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in the body. It has been shown to increase the release of neurotransmitters such as dopamine and serotonin, which makes it a potential therapeutic agent for depression and anxiety. This compound has also been shown to enhance the neuroprotective effects of nerve growth factor, which makes it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinamine has several advantages for lab experiments. It is a selective antagonist of the sigma-1 receptor, which makes it a useful tool for studying the physiological processes that are modulated by this protein. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments.
However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which makes it difficult to study its long-term effects. This compound also has a low affinity for the sigma-1 receptor, which means that high concentrations of the compound may be required to achieve significant effects.
Zukünftige Richtungen
There are several future directions for the use of 4-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinamine in scientific research. One potential application is in the development of therapeutic agents for neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to enhance the neuroprotective effects of nerve growth factor, which makes it a potential therapeutic agent for these diseases.
Another potential application is in the study of the sigma-1 receptor and its role in various physiological processes. This compound is a selective antagonist of the sigma-1 receptor, which makes it a useful tool for studying the physiological processes that are modulated by this protein.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It acts as a selective antagonist of the sigma-1 receptor, which makes it a potential therapeutic agent for various diseases such as Alzheimer's disease, depression, and schizophrenia. This compound has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for the use of this compound in scientific research, including the development of therapeutic agents for neurodegenerative diseases and the study of the sigma-1 receptor and its role in various physiological processes.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinamine has been used in various scientific research studies due to its selective antagonism of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in several physiological processes such as cell differentiation, apoptosis, and neurotransmitter release. This compound has been shown to modulate the activity of the sigma-1 receptor, which makes it a potential therapeutic agent for various diseases such as Alzheimer's disease, depression, and schizophrenia.
Eigenschaften
IUPAC Name |
4-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4/c1-20-13-15-22(16-14-20)19-18-8-11-21(12-9-18)10-7-17-5-3-2-4-6-17/h2-6,18-19H,7-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLBCTSPDULRAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC2CCN(CC2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B3853896.png)
![1-benzyl-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine](/img/structure/B3853898.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B3853903.png)
![2,2'-[(5-bromo-2-methoxybenzyl)imino]diethanol](/img/structure/B3853908.png)


![2-{2-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3853935.png)
![4-{3-[(1,2-diphenylethyl)amino]butyl}phenol](/img/structure/B3853939.png)

![4-[(3-methylcyclohexyl)amino]cyclohexanol](/img/structure/B3853963.png)

![5-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B3853977.png)
